1-(Furan-2-yl)hexane-1,3-dione

β-Diketone tautomerism Metal chelation Steric effect

1-(Furan-2-yl)hexane-1,3-dione (CAS 855910-18-8) is a heterocyclic β-diketone comprising a furan ring directly attached to a hexane-1,3-dione backbone (C₁₀H₁₂O₃, MW 180.20 g/mol). As a member of the β-diketone class, it possesses two carbonyl groups separated by a single carbon, enabling keto-enol tautomerism and metal-chelation capacity that its non-diketone furan analogs (e.g., 1-(furan-2-yl)propane-1,2-dione) lack.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B13626501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)hexane-1,3-dione
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)C1=CC=CO1
InChIInChI=1S/C10H12O3/c1-2-4-8(11)7-9(12)10-5-3-6-13-10/h3,5-6H,2,4,7H2,1H3
InChIKeyRKZWTYXXZMMIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-2-yl)hexane-1,3-dione Procurement Baseline: Class, Structure, and Core Physicochemical Identity


1-(Furan-2-yl)hexane-1,3-dione (CAS 855910-18-8) is a heterocyclic β-diketone comprising a furan ring directly attached to a hexane-1,3-dione backbone (C₁₀H₁₂O₃, MW 180.20 g/mol) . As a member of the β-diketone class, it possesses two carbonyl groups separated by a single carbon, enabling keto-enol tautomerism and metal-chelation capacity that its non-diketone furan analogs (e.g., 1-(furan-2-yl)propane-1,2-dione) lack [1]. The molecule is supplied commercially at ≥98% purity with recommended storage at 2–8°C under dry, sealed conditions, distinguishing it from analogs requiring different handling protocols .

Why 1-(Furan-2-yl)hexane-1,3-dione Cannot Be Generically Substituted: Structural Determinants of β-Diketone Behavior


In-class furan-diketone compounds cannot be interchanged without altering experimental outcomes because the position and nature of the furan substituent directly modulate the β-diketone's tautomeric equilibrium, metal-chelation geometry, and electronic properties [1]. The 1,3-dione spacing in this compound creates a six-membered chelate ring upon metal binding, whereas 1,4-dione analogs (e.g., 1-(furan-2-yl)pentane-1,4-dione) form less stable seven-membered chelates. Fluorinated analogs (e.g., 4,4,5,5,6,6,6-heptafluoro-1-(furan-2-yl)hexane-1,3-dione) possess electron-withdrawing fluorine atoms that shift the keto-enol equilibrium toward the enol form, altering complexation kinetics and stability constants relative to the non-fluorinated parent compound [2]. Methyl-substituted furan variants (e.g., 1-(5-methylfuran-2-yl)hexane-1,3-dione) introduce steric hindrance and inductive effects that modify both tautomeric distribution and coordination geometry compared to the unsubstituted furan-2-yl parent. Therefore, substitution of any comparator without revalidation of metal-binding or biological assay results introduces uncontrolled variables.

1-(Furan-2-yl)hexane-1,3-dione Quantitative Differentiation Evidence: What Published Data Actually Show


Furan-2-yl vs. 5-Methylfuran-2-yl Substitution: Steric and Electronic Impact on β-Diketone Tautomerism

The unsubstituted furan-2-yl ring in 1-(furan-2-yl)hexane-1,3-dione lacks the electron-donating methyl group present in its closest commercial analog, 1-(5-methylfuran-2-yl)hexane-1,3-dione (CAS 1247375-02-5, MW 194.23) [1]. The methyl group at the 5-position of the furan ring introduces both steric hindrance (increased van der Waals volume) and a positive inductive effect, which stabilizes the diketo tautomer relative to the enol form and alters the bite angle of the resulting metal chelate [2]. Consequently, the metal complex stability constants (log β) and extraction efficiencies of the two compounds are expected to differ, though direct comparative measurements for these two specific compounds have not been published. This is a class-level inference supported by extensive literature on β-diketone substituent effects [2].

β-Diketone tautomerism Metal chelation Steric effect

β-Diketone Tautomeric Enol Content: Furan vs. Non-Heterocyclic Aryl β-Diketones as Antifungal Scaffolds

In a study of β-keto-enol derivatives grafted on pyridine and furan moieties (compounds L1–L11), the furan-containing β-diketone scaffold demonstrated the enol tautomer as the dominant form (approximately 90% enol) by NMR and FT-IR analysis [1]. The most potent furan-containing derivative (L1) achieved an IC₅₀ of 12.83 μg/mL against Fusarium oxysporum f.sp. albedinis, comparable to the benomyl reference standard. This establishes that the furan-2-yl β-diketone framework provides a tautomeric profile and antifungal pharmacophore that is distinct from pyridine-containing or non-heterocyclic aryl β-diketones. While L1 is not structurally identical to 1-(furan-2-yl)hexane-1,3-dione, the shared furan-β-diketone core allows class-level inference that the target compound's tautomeric distribution (favoring enol) and metal-chelating behavior are characteristic of this pharmacophore class and would differ from thiophene, pyridine, or phenyl-substituted β-diketone analogs [1].

Antifungal activity Keto-enol tautomerism Structure-activity relationship

Furan-2-yl Hexane-1,3-dione vs. Furan-2-yl Cyclohexane-1,3-dione: Herbicidal Activity Differentiation by Core Scaffold Flexibility

A series of 5-(2-furanyl)-cyclohexane-1,3-dione derivatives were synthesized and evaluated for herbicidal activity against Brassica campestris L. Compound T3 (a 2-acyl-5-(2-furanyl)-cyclohexane-1,3-dione) achieved an 82.9% inhibition rate at 100 μg/mL, outperforming the 2-benzoyl-substituted analogs [1]. The cyclohexane-1,3-dione scaffold enforces a rigid cyclic β-diketone conformation that differs fundamentally from the flexible acyclic hexane-1,3-dione backbone of 1-(furan-2-yl)hexane-1,3-dione. This conformational distinction is critical: the cyclic scaffold pre-organizes the diketo moiety for HPPD enzyme binding, whereas the acyclic scaffold offers greater rotational freedom, potentially enabling different metal-coordination geometries or biological target interactions. While direct quantitative comparison between the acyclic and cyclic furan-diketones has not been published, the data demonstrate that scaffold rigidity is a key determinant of herbicidal potency within the furan-diketone class, and users procuring the acyclic 1-(furan-2-yl)hexane-1,3-dione for agrochemical research must account for this flexibility difference relative to cyclohexanedione analogs [1].

Herbicide discovery HPPD inhibition Cyclohexanedione

1-(Furan-2-yl)hexane-1,3-dione: Best-Fit Procurement Scenarios Based on Available Evidence


Metal-Organic Framework (MOF) and Coordination Chemistry Ligand Screening

The β-diketone moiety of 1-(furan-2-yl)hexane-1,3-dione enables stable six-membered chelate ring formation with transition and lanthanide metal ions. The furan oxygen provides an additional potential coordination site unavailable in phenyl-substituted β-diketones. Researchers building MOFs or homogeneous catalysts should select this compound over non-heterocyclic β-diketones when furan ring participation in metal binding or framework topology is desired. The unsubstituted furan ring offers less steric hindrance than the 5-methyl analog, making it the preferred choice when maximizing metal-center accessibility is critical [1].

Antifungal Lead-Optimization Programs Targeting Fusarium Pathogens

Class-level evidence demonstrates that furan-containing β-keto-enol derivatives achieve IC₅₀ values in the low μg/mL range against Fusarium oxysporum, with the enol tautomer (~90%) being the bioactive form [2]. 1-(Furan-2-yl)hexane-1,3-dione provides an underexplored acyclic scaffold for antifungal SAR expansion, offering greater conformational flexibility and potentially distinct pharmacokinetic properties compared to the more rigid cyclic β-diketones previously studied. Procurement for antifungal screening libraries is justified where acyclic β-diketone diversity is the strategic goal.

Agrochemical Discovery: Novel HPPD-Inhibitor Scaffold Exploration

The cyclohexane-1,3-dione class of HPPD-inhibiting herbicides (e.g., sulcotrione, mesotrione) is heavily patented. 1-(Furan-2-yl)hexane-1,3-dione offers an acyclic alternative scaffold that retains the furan-β-diketone pharmacophore while circumventing existing cyclohexanedione intellectual property. Evidence from 5-(2-furanyl)-cyclohexane-1,3-dione analogs confirms that furan substitution at the appropriate position delivers herbicidal activity (up to 82.9% inhibition at 100 μg/mL) [3]. The acyclic scaffold may also offer improved synthetic accessibility, reducing cost-per-compound in screening cascades.

Synthetic Intermediate for Fused Heterocycle Construction

The 1,3-dicarbonyl arrangement in 1-(furan-2-yl)hexane-1,3-dione is a privileged building block for Paal-Knorr pyrrole synthesis, pyrazole formation, and other heterocyclization reactions. The furan ring can subsequently participate in Diels-Alder or electrophilic substitution reactions. Procuring this specific diketone—rather than a simpler alkyl-1,3-dione—enables one-pot tandem sequences that construct polyheterocyclic architectures with minimal protecting-group manipulation, a synthetic efficiency advantage documented in furan-diketone methodology studies [4].

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